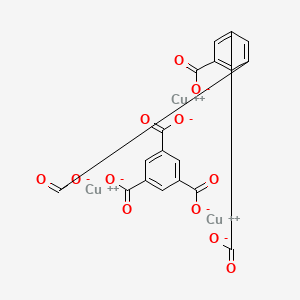
Undecafluorocyclohexane
Vue d'ensemble
Description
Undecafluorocyclohexane is a chemical compound with the molecular formula C6HF11 . It is also known by other names such as 1,1,2,2,3,3,4,4,5,5,6-Undecafluorocyclohexane and Perfluorocyclohexyl hydride . The average mass of Undecafluorocyclohexane is 282.055 Da and its monoisotopic mass is 281.990265 Da .
Molecular Structure Analysis
The molecular structure of Undecafluorocyclohexane consists of a cyclohexane ring where all the hydrogen atoms have been replaced by fluorine atoms, except for one . This results in a highly fluorinated structure, which contributes to its unique properties.Applications De Recherche Scientifique
1. Synthesis and Chemical Properties
- Fluorine Chemistry Development : Early developments in fluorine chemistry, including the synthesis of fluorocarbon derivatives like undecafluorocyclohexane, contributed significantly to the field of organofluorine chemistry. The studies on polyfluoroalicyclic systems led to novel insights, particularly in the acidities and reactivities of C–H bonds in highly fluorinated compounds (Tatlow, 2000).
2. Environmental and Analytical Applications
- Microextraction Method Development : A new liquid-phase microextraction method using organic solvents, including 1-undecanol, demonstrated efficient and convenient extraction of low concentrations of pollutants in water samples. This method, using a small volume of solvent, was effective for detecting trace amounts of polycyclic aromatic hydrocarbons (PAHs) in environmental samples, showcasing its potential for environmental monitoring (Zanjani et al., 2007).
3. Material Science and Engineering Applications
- Building Material Studies : Research on the diffusion and equilibrium partition coefficients of volatile organic compounds, including undecane, through various building materials like carpet and vinyl flooring, is crucial for understanding indoor air quality and material emissions. This knowledge is vital for predicting emission rates of VOCs from these materials, impacting building design and health considerations (Bodalal et al., 2000).
- Solvent Applications in Chemistry :
- Novel Synthesis Methods : In chemical synthesis, undecafluorocyclohexane and related compounds have been utilized in various novel synthesis methods. For instance, the synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one involved complex chemical processes demonstrating the versatility of these fluorinated compounds in organic synthesis (Craig et al., 2016).
- Solvent Interactions in Reaction Systems : Investigations into the interactions of solvent components with various solutes in fluorous biphase systems, which include perfluoro(methylcyclohexane), provide insights into the selective interactions of these solvents. Such studies are essential for understanding solvent behavior in specialized chemical reactions (Gerig, 2005).
5. Advanced Applications in Science :
- Transport and Dispersion Modeling : Research involving perfluoro-methyl-cyclohexane (PMCH) in the European Tracer Experiment (ETEX) provided valuable data for transport and dispersion model predictions. This study was crucial for understanding atmospheric transport phenomena and developing more accurate environmental models (Warner et al., 2004).
- **Hydrothermal Liquefaction of Fluoroalkylether Compounds**: A study on the hydrothermal liquefaction of fluoroalkylether compounds accumulated in cattails (Typha latifolia) investigated the degradation of substances like GenX and F-53B. This research is significant for environmental science, offering insights into the degradation processes of persistent organic pollutants in natural settings (Zhang, Cao, & Liang, 2021).
6. Energy and Fuel Research :
- Combustion and Pyrolysis Studies : Research on methylcyclohexane pyrolysis and combustion provides important insights into the combustion chemistry of cycloalkanes, crucial for developing kinetic models of practical fuels. This work included studying species formed during pyrolysis and in premixed flames, contributing to our understanding of fuel behavior under various conditions (Wang et al., 2014).
7. Chemical Engineering and Catalysis :
- Iridium CCC-Pincer Complexes in Catalysis : Research on iridium complexes of CCC-pincer bis-N-heterocyclic carbenes, including trifluoromethyl-substituted complexes, explored their use as catalysts for the dehydrogenation of cyclooctane and n-undecane. This study is relevant for advancements in catalysis, especially in the context of organic transformation and industrial chemistry (Chianese et al., 2014).
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluorocyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11/c7-1-2(8,9)4(12,13)6(16,17)5(14,15)3(1,10)11/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQSRASHARXGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075384 | |
| Record name | Undecafluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
308-24-7 | |
| Record name | 1,1,2,2,3,3,4,4,5,5,6-Undecafluorocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=308-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecafluorocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000308247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecafluorocyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecafluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecafluorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Undecafluorocyclohexane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262NT3XKY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one](/img/structure/B3350750.png)






![1,4-Dichlorobenzo[g]phthalazine](/img/structure/B3350825.png)




![8-Amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid](/img/structure/B3350859.png)